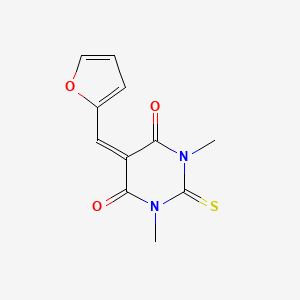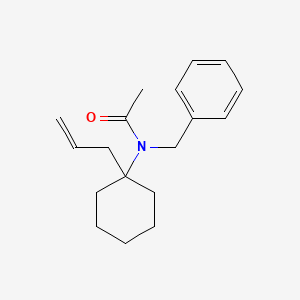![molecular formula C13H14N2O2S B5758770 5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5758770.png)
5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide is a chemical compound that has been the subject of various scientific studies due to its potential therapeutic applications. The compound is commonly referred to as EMFC and is known to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. In
Mechanism of Action
The exact mechanism of action of EMFC is not fully understood. However, it is believed that EMFC exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and glucose metabolism.
Biochemical and Physiological Effects:
EMFC has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, EMFC has been shown to inhibit the activity of certain signaling pathways such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) that are involved in inflammation and tumor growth. Furthermore, EMFC has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing insulin resistance.
Advantages and Limitations for Lab Experiments
EMFC possesses several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high purity and stability. Additionally, EMFC exhibits low toxicity and can be used at relatively high concentrations without causing adverse effects. However, EMFC also possesses certain limitations for lab experiments. It exhibits low solubility in water, which can limit its bioavailability and efficacy. Furthermore, EMFC exhibits poor membrane permeability, which can limit its ability to penetrate cells and tissues.
Future Directions
There are several future directions for the study of EMFC. One potential direction is to explore the use of EMFC in combination with other anti-inflammatory, anti-tumor, and anti-diabetic agents to enhance its therapeutic efficacy. Another potential direction is to explore the use of EMFC in animal models of inflammatory diseases, cancer, and diabetes to further elucidate its mechanism of action and therapeutic potential. Additionally, future studies can focus on improving the bioavailability and membrane permeability of EMFC through the development of novel drug delivery systems.
Synthesis Methods
EMFC can be synthesized through a simple reaction between 5-methyl-2-furaldehyde and thiosemicarbazide in the presence of ethyl acetoacetate. The reaction occurs under mild conditions and yields a high purity product. The synthesized EMFC can be further purified through recrystallization.
Scientific Research Applications
EMFC has been the subject of various scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties that can be useful in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, EMFC has been shown to possess anti-tumor properties that can be useful in the treatment of various types of cancer. Furthermore, EMFC has been shown to possess anti-diabetic properties that can be useful in the treatment of type 2 diabetes.
properties
IUPAC Name |
5-ethyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-12-6-10(8-18-12)13(16)15-14-7-11-5-4-9(2)17-11/h4-8H,3H2,1-2H3,(H,15,16)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMPXXKSOXERAJ-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NN=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CS1)C(=O)N/N=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-cyclopentylacetamide](/img/structure/B5758696.png)
![2-cyano-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B5758710.png)

![2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5758722.png)
![6-(3,4-dimethoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5758727.png)
![N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5758736.png)

![3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5758748.png)
![2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5758756.png)
![{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5758757.png)
![5-(4-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5758778.png)
